Avermectin A2b aglycone is a derivative of avermectin, a class of macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is notable for its antiparasitic properties and has been extensively studied for its potential applications in agriculture and medicine. Avermectins, including A2b aglycone, are primarily used as antiparasitic agents in veterinary medicine and have found applications in human medicine as well.
Avermectin compounds are derived from the fermentation of Streptomyces avermitilis, a soil bacterium. The production process involves complex biosynthetic pathways that convert precursors into various avermectin derivatives, including the aglycone form, which lacks sugar moieties that are typically present in the more complex avermectin structures .
Avermectin A2b aglycone belongs to the class of macrolide antibiotics. It is specifically classified under the avermectins, which are characterized by their macrocyclic lactone structure. This compound is part of a larger family that includes other derivatives like Ivermectin and Abamectin, known for their efficacy against a wide range of parasites .
The synthesis of avermectin A2b aglycone can occur through both natural fermentation processes and synthetic methods. The natural production involves culturing Streptomyces avermitilis under specific conditions that promote the biosynthesis of avermectins. Key steps in this biosynthetic pathway include:
The biosynthetic pathway is complex and involves multiple enzymes, including:
Avermectin A2b aglycone features a macrocyclic lactone structure with several functional groups that contribute to its biological activity. The molecular formula is typically represented as C27H45O7, reflecting its complex arrangement of carbon, hydrogen, and oxygen atoms.
Key structural data includes:
Avermectin A2b aglycone undergoes various chemical reactions that can modify its structure for enhanced efficacy or altered properties. Notable reactions include:
The reaction conditions (pH, temperature) significantly affect the outcomes of these transformations. For instance, lower pH levels favor hydrolysis while higher concentrations of acids can lead to selective modifications without complete degradation .
Avermectin A2b aglycone exerts its antiparasitic effects primarily by binding to glutamate-gated chloride channels in the nervous systems of parasites. This binding results in increased permeability of cell membranes to chloride ions, leading to paralysis and death of the parasites.
Research indicates that this mechanism is highly effective against nematodes and arthropods, making it a valuable agent in both veterinary and agricultural applications .
Avermectin A2b aglycone has several scientific uses:
This compound exemplifies the intersection of microbiology, chemistry, and pharmacology in developing effective therapeutic agents against parasitic diseases.
Avermectin A2b aglycone biosynthesis is orchestrated by a giant type I modular PKS system encoded within the ave gene cluster of Streptomyces avermitilis. This system comprises four multifunctional polypeptides (AVES1–AVES4) organized into 12 extension modules, collectively harboring 55 catalytic domains [2]. The assembly initiates with the loading module incorporating either isobutyryl-CoA (yielding "b" series aglycones like A2b) or 2-methylbutyryl-CoA ("a" series) [1] [9]. Each extension module sequentially adds malonyl-CoA (C2) or methylmalonyl-CoA (C3) extender units via a conserved domain sequence: ketosynthase (KS)-acyltransferase (AT)-dehydratase (DH)-enoylreductase (ER)-ketoreductase (KR)-acyl carrier protein (ACP) [6]. The nascent polyketide chain grows through decarboxylative Claisen condensations catalyzed by KS domains, with ACP domains tethering intermediates via phosphopantetheine linkers. Module 7 (within AVES3) uniquely lacks functional DH/ER domains, resulting in a C13-hydroxy group critical for subsequent glycosylation in avermectins but absent in milbemycins [9]. The final thioesterase (TE) domain in AVES4 catalyzes macrolactonization, forming the 16-membered lactone backbone of A2b aglycone [2].
Table 1: Key PKS Modules for Avermectin A2b Aglycone Assembly
Polyketide Synthase | Module | Catalytic Domains | Extender Unit | Product Modification |
---|---|---|---|---|
AVES1 | Loading | AT-ACP | Isobutyryl-CoA | Starter unit selection |
AVES1 | 1 | KS-AT-DH*-KR-ACP | Methylmalonyl-CoA | C1-C2 β-keto reduction |
AVES1 | 2 | KS-AT-DH°-ER°-KR-ACP | Malonyl-CoA | Inactive DH°; forms C22-C23 unsaturation |
AVES2 | 3–6 | KS-AT-DH/ER/KR-ACP | Mixed | Variable reductions |
AVES3 | 7 | KS-AT-KR-ACP | Methylmalonyl-CoA | C13-OH formation |
AVES4 | 8–12 + TE | KS-AT-DH/ER/KR-ACP + TE | Mixed | Chain release via lactonization |
DH°: Inactive dehydratase in module 2; DH: Partially active [2] [9]*
AT domains dictate aglycone structural diversity by selecting extender units. Methylmalonyl-CoA-specific ATs (modules 1,3,5,7,9,11) introduce methyl branches at C2, C8, C10, C14, C18, and C22 positions, while malonyl-CoA-specific ATs (modules 2,4,6,8,10,12) yield unsubstituted carbons [6] [9]. AT specificity is genetically encoded: signature motifs like YASH correlate with methylmalonyl-CoA selection, whereas HAFH motifs indicate malonyl-CoA specificity [6]. For A2b aglycone, module 2’s malonyl-CoA incorporation forms the C3-C4 bond without methylation, distinguishing it from methylated analogs. Substrate fidelity is absolute; experimental swapping of AT domains alters branching patterns, confirming their determinative role [6] [9].
Post-PKS cyclization of the nascent aglycone backbone into the pentacyclic system requires the cytochrome P450 monooxygenase AveE. This enzyme catalyves an intramolecular oxidative cyclization between C6–C8a, forming the characteristic furan ring [1] [2]. AveE acts on the seco-aglycone immediately after lactonization, utilizing molecular oxygen and NADPH for catalysis. Gene knockout studies confirm its indispensability: ΔaveE mutants accumulate non-cyclized aglycones lacking antiparasitic activity [2] [4]. The reaction proceeds via a radical mechanism, with precise regio- and stereoselectivity ensuring the furan oxygen originates from C8 keto group [1].
Stereochemistry at key positions is established by tailoring enzymes:
Table 2: Tailoring Enzymes in Avermectin A2b Aglycone Maturation
Enzyme | Gene | Function | Effect on A2b Aglycone |
---|---|---|---|
AveE | aveE | Furan ring cyclization (C6–C8a) | Forms tetrahydropyranofuran ring system |
AveF | aveF | C5 keto reduction (C5=O → C5-OH) | Establishes β-hydroxyl configuration |
AveC | aveC | Dehydratase/spirocyclase (inactive for A2b) | Allows C23-OH retention |
AveD | aveD | C5-O-methyltransferase (not active on aglycone) | N/A for aglycone |
The ave cluster transcription is activated by the LAL-family regulator AveR, which binds promoter regions of PKS genes (aveA1–A4) and tailoring genes (aveE, aveF) [4]. AveR contains an N-terminal PAS sensor domain and a C-terminal HTH DNA-binding domain. ΔaveR mutants show complete loss of avermectin production, while controlled expression restores it [4]. Crucially, AveR autoregulates its own expression and exhibits dose-dependent effects: overexpression (>2 copies) abolishes biosynthesis, suggesting precise concentration thresholds [4]. Additionally, AveR represses oligomycin biosynthesis by binding the olm cluster promoter, diverting metabolic flux toward avermectins [4]. This cross-cluster repression highlights its global regulatory role.
Avermectin biosynthesis interfaces with primary metabolism via:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3